molecular formula C27H24ClN3O6 B4141679 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4141679
M. Wt: 521.9 g/mol
InChI Key: IYIMSOSWXRSJDC-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Imidazolidinyl Moiety: This can be synthesized by reacting appropriate amines with carbonyl compounds under controlled conditions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazolidinyl moiety, potentially converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to quinones, while substitution reactions on the chlorophenyl group can yield a variety of substituted derivatives.

Scientific Research Applications

2-[3-(1,3-Benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the imidazolidinyl moiety are likely to play key roles in its binding affinity and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O6/c1-2-35-21-10-6-19(7-11-21)29-25(32)14-22-26(33)31(20-8-4-18(28)5-9-20)27(34)30(22)15-17-3-12-23-24(13-17)37-16-36-23/h3-13,22H,2,14-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIMSOSWXRSJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

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